Amotosalen

Vue d'ensemble

Description

L’amotosalène est un composé psoralène synthétique connu pour ses propriétés photoactives. Il est principalement utilisé dans le système sanguin INTERCEPT™ pour inactiver les agents pathogènes dans les produits sanguins. L’amotosalène fonctionne en réticulant l’ADN et l’ARN après exposition à la lumière ultraviolette A (UVA), empêchant ainsi la réplication des virus, des bactéries et d’autres agents pathogènes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’amotosalène est synthétisé par un processus en plusieurs étapes impliquant la réaction de la 3,4-diméthoxybenzaldéhyde avec l’acide malonique en présence de pipéridine pour former l’acide 3,4-diméthoxycinnamique. Cet intermédiaire est ensuite cyclisé pour former la 3,4-diméthoxy-7H-furo[3,2-g]chromène-7-one, qui est ensuite déméthylée et réagit avec le 2-aminoéthanol pour donner l’amotosalène .

Méthodes de production industrielle

La production industrielle de l’amotosalène implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le procédé est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux normes de qualité strictes pour les applications médicales .

Analyse Des Réactions Chimiques

Types de réactions

L’amotosalène subit plusieurs types de réactions chimiques, notamment :

Photoactivation : Après exposition à la lumière UVA, l’amotosalène forme des liaisons covalentes avec les acides nucléiques, entraînant une réticulation.

Réactions de substitution : L’amotosalène peut subir des réactions de substitution avec divers nucléophiles, tels que les amines et les thiols.

Réactifs et conditions courants

Lumière UVA : Essentielle pour le processus de photoactivation.

Nucléophiles : Les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

ADN/ARN réticulé : Le principal produit de la réaction de photoactivation.

Dérivés d’amotosalène substitués : Formés par des réactions de substitution avec des nucléophiles.

Applications de la recherche scientifique

L’amotosalène a une large gamme d’applications de recherche scientifique, notamment :

Inactivation des agents pathogènes : Utilisé dans le système sanguin INTERCEPT™ pour inactiver les agents pathogènes dans les produits sanguins, garantissant la sécurité des transfusions.

Recherche sur le cancer : Enquête sur son potentiel à réticuler l’ADN dans les cellules cancéreuses, inhibant ainsi leur prolifération.

Thérapie génique : Exploration de sa capacité à cibler et à modifier des séquences génétiques spécifiques.

Photothérapie dynamique : Utilisé en combinaison avec la lumière UVA pour le traitement des affections cutanées telles que le psoriasis et le vitiligo.

Applications De Recherche Scientifique

Pathogen Inactivation in Platelet Concentrates

Mechanism of Action

Amotosalen works by intercalating into nucleic acids and forming covalent cross-links upon exposure to ultraviolet A (UVA) light. This process effectively blocks replication and transcription in pathogens, thereby reducing the risk of infections during transfusions. The INTERCEPT Blood System™ utilizes this technology to treat PCs before storage and transfusion, ensuring a safer product for patients .

Impact on Platelet Quality

Research indicates that while this compound/UVA treatment significantly reduces pathogen load, it may also affect platelet functionality. A study comparing this compound/UVA treated PCs with gamma-irradiated and untreated controls found that this compound treatment caused alterations in the platelet proteome. Specifically, 23 proteins were affected after one day of storage, with an increase in storage lesions observed after five days . Such findings suggest that while pathogen reduction is achieved, careful monitoring of platelet quality post-treatment is essential.

Case Studies and Clinical Applications

Clinical Outcomes

In a clinical setting, this compound-treated platelets have been used successfully in various patient populations. For instance, a case study involving a 62-year-old woman with acute myeloblastic leukemia demonstrated successful transfusion outcomes using this compound/UVA treated platelets . This case highlights the practical application of this compound in high-risk patient groups.

Bioactivity of Platelet Lysates

Another area of investigation is the use of this compound in producing functional human platelet lysates (hPL). Research has shown that pathogen inactivation can be applied to expired and untreated platelet lysates, enhancing their bioactivity for therapeutic uses. This opens new avenues for utilizing older blood products while ensuring safety through pathogen reduction techniques .

Comparative Analysis of Treatment Methods

The following table summarizes key differences between this compound/UVA treatment and traditional gamma irradiation methods:

| Feature | This compound/UVA Treatment | Gamma Irradiation |

|---|---|---|

| Pathogen Inactivation | Effective against a broad range | Primarily targets leukocytes |

| Impact on Platelet Proteome | Alters specific proteins (23 changes) | More extensive alterations (49 changes) |

| Storage Lesions | Increased lesions over time | Different profile of alterations |

| Clinical Outcomes | Successful in high-risk patients | Standard practice for leukoreduction |

Future Directions and Research Opportunities

The ongoing research into this compound's applications suggests several future directions:

- Long-term Effects on Platelets: Further studies are needed to understand the long-term impact of this compound treatment on platelet functionality and patient outcomes.

- Expanded Clinical Trials: More extensive clinical trials could provide insights into the efficacy of this compound-treated products across diverse patient populations.

- Combination Therapies: Investigating the potential synergistic effects when combining this compound with other treatments may enhance therapeutic efficacy while maintaining safety.

Mécanisme D'action

L’amotosalène exerce ses effets en s’intercalant dans l’ADN et l’ARN des agents pathogènes. Après exposition à la lumière UVA, il forme des liaisons covalentes entre les brins d’acides nucléiques, les « verrouillant » efficacement ensemble et empêchant la réplication. Ce mécanisme est hautement spécifique et se produit même à faibles concentrations d’acides nucléiques .

Comparaison Avec Des Composés Similaires

L’amotosalène appartient à la famille des psoralènes, qui comprend d’autres composés tels que le 8-méthoxypsoralène et le 5-méthoxypsoralène. Comparé à ces composés, l’amotosalène possède des propriétés améliorées de liaison aux acides nucléiques et est plus efficace pour inactiver les agents pathogènes . Sa capacité unique à réticuler l’ADN et l’ARN après exposition à l’UVA le rend particulièrement précieux dans les applications médicales .

Liste des composés similaires

- 8-méthoxypsoralène

- 5-méthoxypsoralène

- Triméthylpsoralène

Activité Biologique

Amotosalen is a synthetic psoralen compound utilized primarily in pathogen inactivation technologies, particularly in blood transfusion medicine. Its biological activity hinges on its ability to intercalate with nucleic acids and induce cross-linking upon exposure to ultraviolet A (UVA) light. This article explores the mechanisms, effects, and implications of this compound's biological activity based on diverse research findings.

This compound operates through a photochemical mechanism that involves the following key steps:

- Intercalation : this compound intercalates into the DNA double helix due to its cationic charge, which enhances its affinity for negatively charged DNA molecules.

- UVA Activation : Upon UVA exposure (wavelength 300-400 nm), this compound undergoes a photochemical reaction leading to the formation of covalent cross-links between pyrimidines in DNA and RNA through a sequential [2 + 2] cycloaddition reaction.

- Inhibition of Replication : The resultant cross-links prevent the unwinding and replication of nucleic acids, effectively inactivating pathogens such as viruses and bacteria present in blood products .

Biological Effects on Platelets

The use of this compound/UVA technology has been shown to significantly affect platelet function:

- Reduced Aggregation : Studies indicate that platelets treated with this compound exhibit up to an 80% reduction in aggregation response to collagen and thrombin compared to untreated controls .

- Increased Apoptosis : this compound treatment leads to enhanced platelet apoptosis, as evidenced by increased levels of pro-apoptotic proteins such as Bak and cleaved caspase-3 .

- Glycoprotein Shedding : There is a notable shedding of glycoprotein Ibα (GPIbα), which is critical for platelet adhesion, contributing to impaired platelet function post-treatment .

Case Studies and Research Findings

Several studies have investigated the implications of this compound's biological activity:

-

Pathogen Inactivation in Blood Products :

- A study demonstrated that this compound/UVA treatment effectively inactivated SARS-CoV-2 in human plasma, reducing potential transmission risks during transfusions .

- Another research highlighted the efficacy of this compound in reducing platelet activability while inducing apoptosis, thereby accelerating clearance from circulation .

- Impact on Human Platelet Lysate (hPL) :

Summary of Key Findings

| Study | Key Findings |

|---|---|

| Stivala et al. (2017) | Significant reduction in platelet aggregation post-amotosalen treatment; increased apoptosis rates observed. |

| Hindawi et al. (2020) | Effective inactivation of SARS-CoV-2 using this compound/UVA treatment in plasma products. |

| Christensen et al. (2020) | Potential for producing functional hPL from expired platelet lysates through pathogen inactivation. |

Propriétés

Numéro CAS |

161262-29-9 |

|---|---|

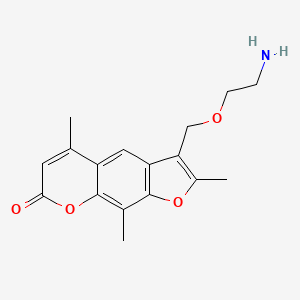

Formule moléculaire |

C17H19NO4 |

Poids moléculaire |

301.34 g/mol |

Nom IUPAC |

3-(2-aminoethoxymethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one |

InChI |

InChI=1S/C17H19NO4/c1-9-6-15(19)22-16-10(2)17-13(7-12(9)16)14(11(3)21-17)8-20-5-4-18/h6-7H,4-5,8,18H2,1-3H3 |

Clé InChI |

FERWCFYKULABCE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C |

SMILES canonique |

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Amotosalen; Amotosalen free base, S-59; S 59; S59. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.